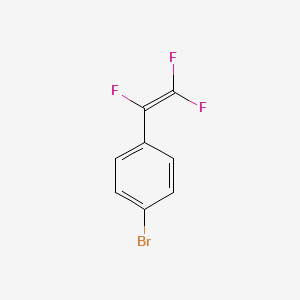![molecular formula C14H15ClN2 B14277211 6H-Cyclohepta[b]quinolin-11-amine, 1-chloro-7,8,9,10-tetrahydro- CAS No. 122994-75-6](/img/structure/B14277211.png)
6H-Cyclohepta[b]quinolin-11-amine, 1-chloro-7,8,9,10-tetrahydro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6H-Cyclohepta[b]quinolin-11-amine, 1-chloro-7,8,9,10-tetrahydro- is a heterocyclic compound with a complex structure that includes a quinoline core fused with a cycloheptane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6H-Cyclohepta[b]quinolin-11-amine, 1-chloro-7,8,9,10-tetrahydro- typically involves multi-step reactions. One common method includes the use of sodium hydride in dimethylformamide (DMF) at 90°C . The reaction conditions are carefully controlled to ensure the formation of the desired product with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The compound is usually stored in a dark place under an inert atmosphere at room temperature to maintain its stability .
Analyse Des Réactions Chimiques
Types of Reactions
6H-Cyclohepta[b]quinolin-11-amine, 1-chloro-7,8,9,10-tetrahydro- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce various substituted amines .
Applications De Recherche Scientifique
6H-Cyclohepta[b]quinolin-11-amine, 1-chloro-7,8,9,10-tetrahydro- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 6H-Cyclohepta[b]quinolin-11-amine, 1-chloro-7,8,9,10-tetrahydro- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 7,8,9,10-Tetrahydro-6H-cyclohepta[b]quinolin-11-amine
- 2-Chloro-5,6,7,8,9,10-hexahydro-11H-cyclohepta[b]quinolin-11-one
- 7,8,9,10-Tetrahydro-6H-cyclohepta[b]quinoxaline
Uniqueness
6H-Cyclohepta[b]quinolin-11-amine, 1-chloro-7,8,9,10-tetrahydro- stands out due to its unique combination of a quinoline core and a cycloheptane ring, along with the presence of a chloro group. This structure imparts specific chemical reactivity and potential biological activity that may not be present in similar compounds .
Propriétés
Numéro CAS |
122994-75-6 |
|---|---|
Formule moléculaire |
C14H15ClN2 |
Poids moléculaire |
246.73 g/mol |
Nom IUPAC |
1-chloro-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-11-amine |
InChI |
InChI=1S/C14H15ClN2/c15-10-6-4-8-12-13(10)14(16)9-5-2-1-3-7-11(9)17-12/h4,6,8H,1-3,5,7H2,(H2,16,17) |
Clé InChI |
KAAAIHLOSOSBCH-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2=C(C3=C(C=CC=C3Cl)N=C2CC1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





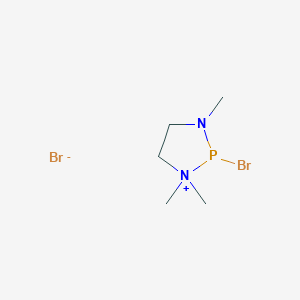

![2'-Chloro-2,3-dihydro[1,1'-biphenyl]-2,3-diol](/img/structure/B14277155.png)

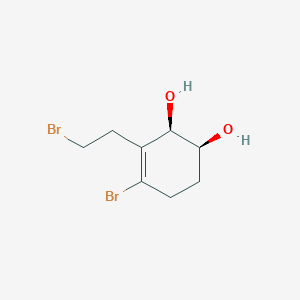
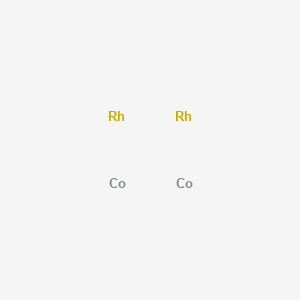
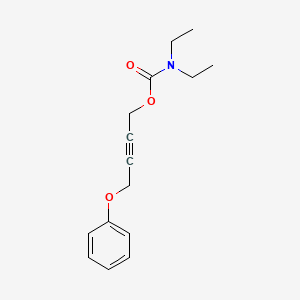
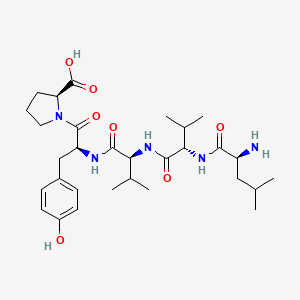
![Benzo[c][2,7]naphthyridine, 4-phenyl-](/img/structure/B14277191.png)
![[(Phenylphosphanediyl)di(ethane-2,1-diyl)]bis(dicyclohexylphosphane)](/img/structure/B14277197.png)
